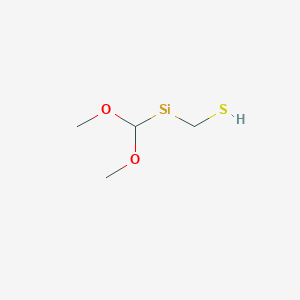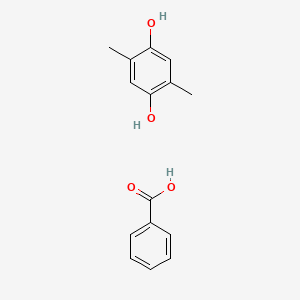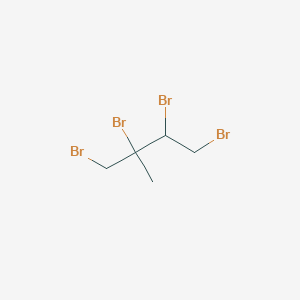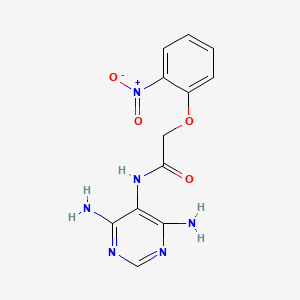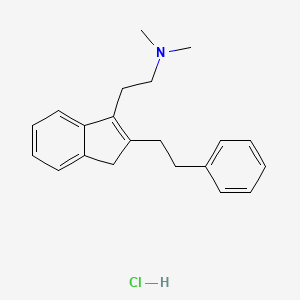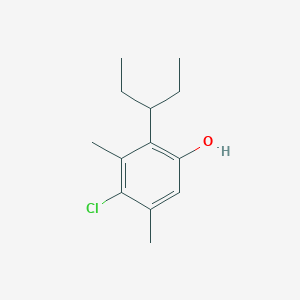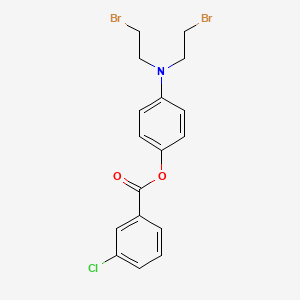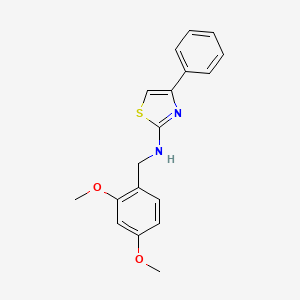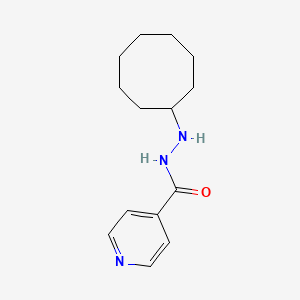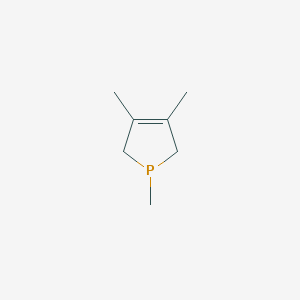
3-Methyl-1-decene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-decene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C11H22, and it is a structural isomer of undecene. This compound is notable for its applications in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1-decene can be synthesized through several methods, including:
Alkylation of 1-decene: This involves the addition of a methyl group to 1-decene using a suitable catalyst.
Dehydration of alcohols: The dehydration of 3-methyl-1-decanol can yield this compound under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through:
Catalytic cracking: This process involves breaking down larger hydrocarbons into smaller ones, including this compound, using a catalyst at high temperatures.
Oligomerization: This method involves the polymerization of smaller alkenes to form higher alkenes, including this compound.
化学反応の分析
Types of Reactions: 3-Methyl-1-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield 3-methyl-decane using catalysts like palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are added to the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products:
Oxidation: 3-Methyl-1-decanol, 3-Methyl-decanal, 3-Methyl-decanoic acid
Reduction: 3-Methyl-decane
Substitution: 3-Chloro-1-decene, 3-Bromo-1-decene
科学的研究の応用
3-Methyl-1-decene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and polymers.
作用機序
The mechanism of action of 3-Methyl-1-decene involves its interaction with various molecular targets and pathways. For example:
Catalytic Hydrogenation: The double bond in this compound interacts with hydrogen gas in the presence of a catalyst, leading to the formation of 3-Methyl-decane.
Oxidation: The double bond can react with oxidizing agents, leading to the formation of epoxides, alcohols, or acids, depending on the conditions.
類似化合物との比較
3-Methyl-1-decene can be compared with other similar alkenes, such as:
1-Decene: Similar in structure but lacks the methyl group at the third carbon.
2-Methyl-1-decene: The methyl group is located at the second carbon instead of the third.
3-Methyl-2-decene: The double bond is located between the second and third carbons, with the methyl group at the third carbon.
Uniqueness: this compound is unique due to the specific position of the methyl group and the double bond, which influences its reactivity and applications in various chemical processes.
特性
CAS番号 |
13151-28-5 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
3-methyldec-1-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChIキー |
KHHHLDBLDKGPLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



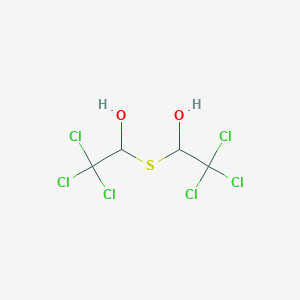
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
